Methyl 7-chloro-7-oxoheptanoate

Organic Synthesis Medicinal Chemistry Quality Control

Methyl 7-chloro-7-oxoheptanoate (CAS 35444-47-4), also referred to as pimelic acid monochloride monomethyl ester or 6-(chloroformyl)hexanoic acid methyl ester, is a bifunctional C8 acyl chloride-ester building block widely employed in organic synthesis, medicinal chemistry, and linker chemistry. The compound features a reactive acyl chloride at the ω-position and a methyl ester at the α-position, enabling sequential orthogonal coupling reactions.

Molecular Formula C8H13ClO3
Molecular Weight 192.64 g/mol
Cat. No. B12507181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-7-oxoheptanoate
Molecular FormulaC8H13ClO3
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCC(=O)Cl
InChIInChI=1S/C8H13ClO3/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3
InChIKeyQQVKQGBPSKQBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Chloro-7-oxoheptanoate Procurement Guide: Property-Driven Differentiation from C6 and Ethyl Ester Analogs


Methyl 7-chloro-7-oxoheptanoate (CAS 35444-47-4), also referred to as pimelic acid monochloride monomethyl ester or 6-(chloroformyl)hexanoic acid methyl ester, is a bifunctional C8 acyl chloride-ester building block widely employed in organic synthesis, medicinal chemistry, and linker chemistry [1]. The compound features a reactive acyl chloride at the ω-position and a methyl ester at the α-position, enabling sequential orthogonal coupling reactions. Its seven-carbon backbone distinguishes it from the more common six-carbon adipoyl analog and the ethyl ester variant, leading to quantifiable differences in purity, lipophilicity, and conformational flexibility that directly impact synthetic utility and procurement decisions [2].

Why Generic Substitution of Methyl 7-Chloro-7-oxoheptanoate with Adipoyl or Ethyl Ester Analogs Leads to Suboptimal Outcomes


The common tendency to interchangeably procure ω-chloro-ω-oxoalkanoate esters disregards the fact that chain length and ester identity critically govern both physicochemical properties and downstream reaction performance. The seven‑carbon backbone in methyl 7‑chloro‑7‑oxoheptanoate confers higher lipophilicity (XLogP3 = 2) than the six‑carbon adipoyl analog (XLogP3 = 1.7) and an extra rotatable bond (7 vs. 6), which directly influences molecular reach in PROTAC linker applications and conformational sampling in cyclization reactions [1][2]. Moreover, substitution with the ethyl ester analog (ethyl 7‑chloro‑7‑oxoheptanoate) introduces an ethyl group that increases steric bulk and reduces the typical commercial purity standard (95–97%) relative to the methyl ester (98%), impacting stoichiometric precision and yield in sensitive coupling steps . These measurable differences establish that simple analog replacement can alter solubility, reactivity kinetics, and final product purity profiles.

Methyl 7-Chloro-7-oxoheptanoate: Quantitative Differentiation Evidence Versus Closest Analogs


Purity Advantage: 98% Standard vs. 95% for C6 and Ethyl Ester Analogs

Commercial suppliers consistently set the minimum purity specification of methyl 7-chloro-7-oxoheptanoate at 98%, whereas the closest analogs—methyl 6-chloro-6-oxohexanoate (adipoyl analog) and ethyl 7-chloro-7-oxoheptanoate—are routinely offered at 95% purity . This 3% absolute purity differential reduces the mass of potentially reactive impurities in a 1 g reaction from 50 mg (for 95% material) to 20 mg (for 98% material), a 2.5‑fold reduction that is critical for stoichiometry-sensitive applications such as polymer end-capping, PROTAC linker installation, and multi-step pharmaceutical intermediate synthesis.

Organic Synthesis Medicinal Chemistry Quality Control

Lipophilicity Differential: XLogP3 Shift from 1.7 to 2.0 Expands Design Space for Drug-Like and PROTAC Linkers

The seven‑carbon backbone of methyl 7‑chloro‑7‑oxoheptanoate produces an XLogP3 of 2.0, compared to 1.7 for the six‑carbon methyl 6‑chloro‑6‑oxohexanoate [1][2]. This +0.3 log unit increase corresponds to approximately a 2‑fold rise in the octanol/water partition coefficient, which can improve membrane permeability in cell‑based assays when the compound is incorporated as a linker or prodrug element. The higher lipophilicity also reduces undesirable aqueous solubility of the final conjugated species, a factor often exploited in PROTAC design to balance target degradation efficiency with cellular uptake.

Drug Design PROTAC Linker Chemistry Lipophilicity Optimization

Conformational Flexibility Gain: Extra Rotatable Bond Enhances Molecular Reach for PROTAC and Cyclization Chemistry

Methyl 7‑chloro‑7‑oxoheptanoate possesses 7 rotatable bonds compared to 6 for methyl 6‑chloro‑6‑oxohexanoate [1][2]. The additional methylene unit extends the maximum end‑to‑end distance, which is critical for ternary complex formation in PROTAC applications where the linker must simultaneously engage the E3 ligase and the target protein. In macrocyclization and medium‑ring synthesis, the extra rotatable bond lowers entropic penalty for ring closure, potentially increasing cyclization yields.

PROTAC Linker Design Cyclization Reactions Conformational Analysis

Ester Steric Influence: Methyl Ester Minimizes Side Reactions Compared to Ethyl Analog

The methyl ester of methyl 7‑chloro‑7‑oxoheptanoate introduces less steric hindrance near the reactive acyl chloride than the ethyl ester analog (ethyl 7‑chloro‑7‑oxoheptanoate). This steric difference can translate into faster acylation rates when coupling with sterically demanding amines. Although direct head‑to‑head kinetic data for these specific compounds are not publicly available, the trend is consistent with well‑established steric effects in ester reactivity (class‑level inference) [1]. The commercial purity standard of the methyl ester (98%) versus the ethyl ester (95–97%) provides an additional practical advantage in coupling precision .

Amide Bond Formation Steric Effects Orthogonal Protection Strategies

Optimal Application Scenarios for Methyl 7-Chloro-7-oxoheptanoate Driven by Differentiated Properties


High-Fidelity PROTAC Linker Installation Requiring Defined Lipophilicity and Linker Length

In PROTAC design, the seven‑carbon chain of methyl 7‑chloro‑7‑oxoheptanoate provides an XLogP3 of 2.0 and 7 rotatable bonds, offering a measurable advantage over the C6 adipoyl analog (XLogP3 1.7, 6 rotatable bonds) for targets where increased lipophilicity and conformational reach are needed to achieve productive ternary complex formation [1]. The orthogonally reactive acyl chloride and methyl ester permit sequential coupling to the E3 ligase ligand and the target‑binding moiety without protecting group manipulation.

Synthesis of Medium-Ring Heterocycles via Acylation–Cyclization Cascades

The extra methylene unit in methyl 7‑chloro‑7‑oxoheptanoate extends the chain length to seven carbons, making it ideally suited for the construction of 7‑membered and larger heterocycles where the C6 analog would generate strained 6‑membered rings [2]. The activated acyl chloride enables rapid amide bond formation under mild conditions, while the methyl ester can be selectively reduced or hydrolyzed post‑cyclization.

cGMP Intermediate Synthesis Where Maximum Purity and Stoichiometric Precision Are Essential

For pharmaceutical intermediate manufacturing under cGMP, the 98% minimum purity standard of methyl 7‑chloro‑7‑oxoheptanoate reduces impurity‑related batch failures compared to the 95% purity typical of the adipoyl or ethyl ester analogs . This purity advantage translates into more reproducible scale‑up and lower downstream purification burden in multi‑kilogram campaigns.

Ester‑Tolerant Acylation Sequences for Complex Natural Product Derivatization

The methyl ester remains intact during acyl chloride‑mediated amide bond formation, allowing subsequent chemoselective transformations such as hydrolysis to the free acid or reduction to the alcohol without affecting the newly formed amide. This orthogonal reactivity is particularly valuable in total synthesis and late‑stage functionalization, where protecting group economy is critical .

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